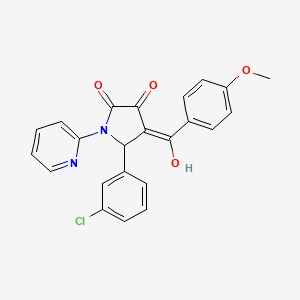![molecular formula C23H16ClFO4 B5314744 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B5314744.png)
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFM-2 belongs to the family of benzophenone derivatives and is known for its unique chemical structure and properties.
Wirkmechanismus
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate works by inhibiting the polymerization of microtubules, which are essential for cell division and growth. Inhibition of microtubule polymerization leads to the disruption of the normal cell cycle and ultimately leads to cell death. 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer.
Biochemical and Physiological Effects:
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which is important for preventing metastasis. 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has several advantages as a research tool. It is highly potent and effective against a wide range of cancer cell lines. It is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate also has some limitations. It is highly toxic and must be handled with care. It also has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate. One area of interest is in the development of novel drug delivery systems for 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate. This could involve the use of nanoparticles or other targeted delivery systems to improve the efficacy and safety of 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate. Another area of interest is in the development of new derivatives of 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate that may have improved properties or efficacy. Finally, further studies are needed to fully understand the mechanism of action of 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate and its potential applications in other areas of research.
Synthesemethoden
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate can be synthesized through a multistep process that involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 4-fluorophenol and 2-chloroacryloyl chloride to form the final product, 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate. The synthesis of 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate is in the field of cancer research. 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It works by targeting the microtubule network of cancer cells and disrupting their normal function, leading to cell death. 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has also been studied for its potential use as a diagnostic tool for cancer detection.
Eigenschaften
IUPAC Name |
[2-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-4-fluorophenyl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFO4/c1-28-21-9-5-3-7-17(21)23(27)29-22-13-11-16(25)14-18(22)20(26)12-10-15-6-2-4-8-19(15)24/h2-14H,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWGJPFLYYSZQT-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide](/img/structure/B5314667.png)
![N,N-diethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5314669.png)


![3-methyl-7-{[2-(3-pyridinyl)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5314687.png)
![(3S*,4R*)-1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-methoxypiperidin-4-amine](/img/structure/B5314692.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5314734.png)

![5-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5314754.png)
![6-{[(3,4-dimethoxybenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5314758.png)
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5314767.png)
![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5314772.png)
![1-(1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5314776.png)